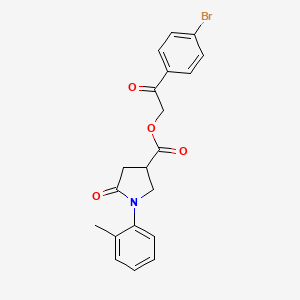
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as Bromo-Ketone and has a molecular formula of C22H20BrNO4.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases, including cancer and inflammation. Additionally, it has been shown to have potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activity. This compound has been shown to be highly effective in preclinical studies, making it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential targets for its activity. Finally, future research may also focus on developing more efficient synthesis methods for this compound, which may help to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 2-(4-bromophenyl)-2-oxoethyl-3-pyrrolidinecarboxylate. This intermediate compound is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-13-4-2-3-5-17(13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-6-8-16(21)9-7-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORKLTZAMXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

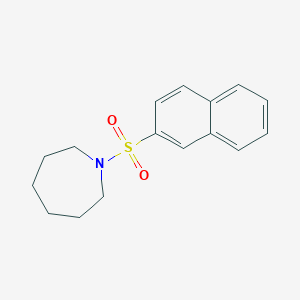
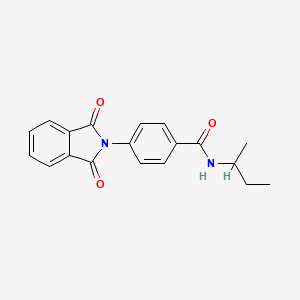
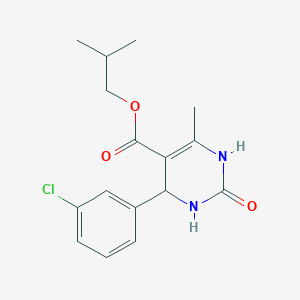
![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
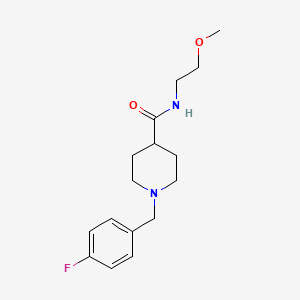
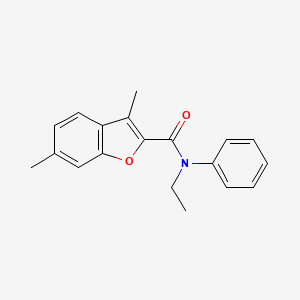
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
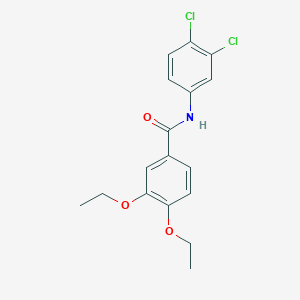
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)